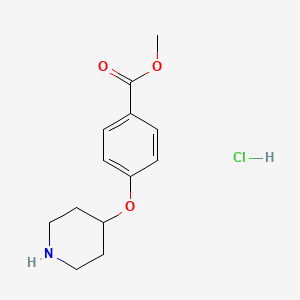

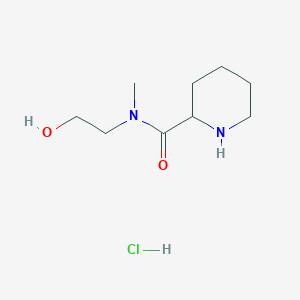

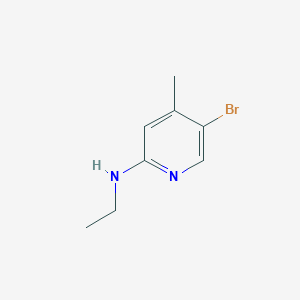

![molecular formula C17H16N2O3 B1424101 2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione CAS No. 856828-07-4](/img/structure/B1424101.png)

2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione

Übersicht

Beschreibung

The compound “2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound. The molecule also has a methoxy group (-OCH3) and a phenylamino group (-NH-C6H5), both attached to an ethyl group (-CH2-CH2-). These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole-1,3-dione group would likely form a ring structure, with the ethyl group extending out from one side of the ring. The methoxy and phenylamino groups would be attached to the ethyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the specific functional groups present. The isoindole-1,3-dione group might participate in various reactions, especially if catalyzed by specific reagents or conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

- Anti-Inflammatory Activity : A study demonstrated the anti-inflammatory activity of phthalimide derivatives, including derivatives of isoindole-1,3-dione. This work is significant as it is the first to show the anti-inflammatory potential of such compounds (Abdou, Khidre, & Barghash, 2012).

Crystal Structure and Molecular Analysis

- Crystal Structure Analysis : Research focusing on the crystal structure of similar isoindole-1,3-dione derivatives revealed details about their molecular conformation and bonding interactions, which are crucial for understanding their biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Synthesis Methods

- Efficient Synthesis Techniques : Studies have described efficient methods for synthesizing various derivatives of isoindole-1,3-dione, including the use of microwave-assisted reactions for enhanced yield and speed (Sena et al., 2007).

Potential Antipsychotic Properties

- Antipsychotic Potential : A series of derivatives from 4-methoxy-1H-isoindole-1,3(2H)-dione were investigated for their potential as antipsychotics, focusing on their affinity for serotonin receptors and phosphodiesterase 10A inhibition (Czopek et al., 2020).

Palladium-Catalyzed Synthesis

- One-Step Synthesis Approach : Palladium-catalyzed aminocarbonylation offers a one-step approach to synthesizing 2-substituted isoindole-1,3-diones, showcasing the versatility of this compound in chemical synthesis (Worlikar & Larock, 2008).

Xanthine Oxidase Inhibitor Properties

- Xanthine Oxidase Inhibition : Isoindole-1,3-dione derivatives were evaluated for their inhibitory activity on xanthine oxidase, an enzyme target in various diseases. The study underscores the potential therapeutic applications of these compounds (Gunduğdu et al., 2020).

Optoelectronic Properties

- Optoelectronically Important Derivatives : Novel derivatives of isoindole-1,3-dione have been synthesized and studied for their photophysical and thermal properties, making them candidates for optoelectronic applications (Mane, Katagi, & Melavanki, 2019).

AChE Inhibitor Evaluation

- Potential AChE Inhibitor : 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized and evaluated as an AChE inhibitor, highlighting its potential role in addressing cholinergic system deterioration in Alzheimer’s disease (Andrade-Jorge et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(4-methoxyanilino)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)18-10-11-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9,18H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGYMBQBWONXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

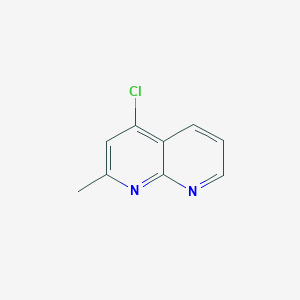

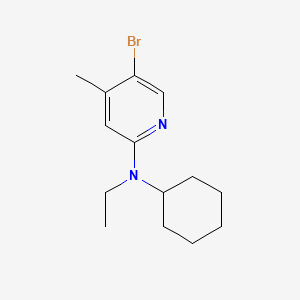

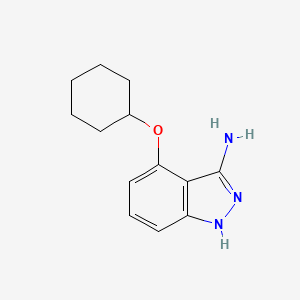

![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)